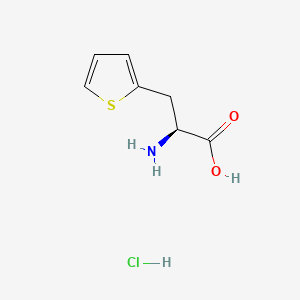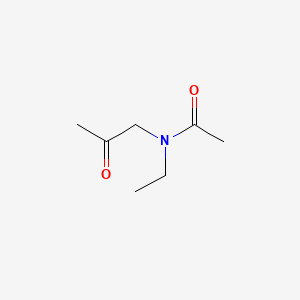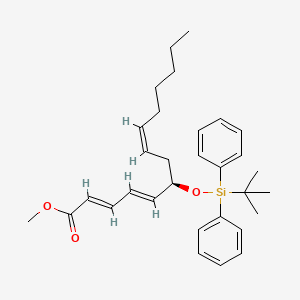
(S)-2-amino-3-(thiophen-2-yl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-2-amino-3-(thiophen-2-yl)propanoic acid hydrochloride” is a chemical compound with the molecular formula C7H10ClNO2S and a molecular weight of 207.68 . It is also known as 3-amino-3-(thiophen-2-yl)propanoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9NO2S/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10) and the InChI key is GYAYLYLPTPXESE-UHFFFAOYSA-N . This indicates that the compound has a thiophene ring attached to a propanoic acid moiety with an amino group.Physical And Chemical Properties Analysis
The compound has a melting point range of 225-228 degrees Celsius . It is a powder at room temperature . The compound is highly soluble .Scientific Research Applications
Thiophene Analogues in Carcinogenic Evaluation
Thiophene analogs of benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. Studies involving compounds like 5-p-acetamidophenyl-2-thiophenamine hydrochloride and N-(5-phenylthiophen-2-yl)acetamide suggest their potential carcinogenicity in vitro, although their in vivo tumorigenic capability remains uncertain. This research underscores the importance of evaluating structural analogs of known carcinogens for their health risks (Ashby et al., 1978).
Chlorogenic Acid (CGA) in Pharmacology
Although not directly related to (S)-2-amino-3-(thiophen-2-yl)propanoic acid hydrochloride, the study on Chlorogenic Acid (CGA) exemplifies how structurally diverse compounds can offer a range of therapeutic roles such as antioxidant, anti-inflammatory, and cardioprotective activities. This reflects the potential of exploring thiophene-containing compounds for similar multifaceted pharmacological applications (Naveed et al., 2018).
FTY720 for Cancer Therapy
The research on 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720), a compound approved for treating multiple sclerosis with noted preclinical antitumor efficacy, illustrates the potential for thiophene derivatives in cancer therapy through both S1PR-dependent and -independent mechanisms (Zhang et al., 2013).
Organic Corrosion Inhibitors
Research on organic corrosion inhibitors for acidic solutions highlights the role of heteroatoms (O, S, N, and P) in preventing metallic dissolution. This points to a potential research direction for (S)-2-amino-3-(thiophen-2-yl)propanoic acid hydrochloride in developing environmentally friendly corrosion inhibitors (Goyal et al., 2018).
Synthesis of Thiophene Derivatives
The synthesis and structural properties of novel substituted thiophenes have been extensively studied, revealing the importance of thiophene derivatives in various applications ranging from medicinal chemistry to materials science. This underscores the potential utility of (S)-2-amino-3-(thiophen-2-yl)propanoic acid hydrochloride in similar areas (Issac & Tierney, 1996).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin (or hair): Taking off immediately all contaminated clothing and washing before reuse .
Future Directions
Given the potential of related compounds in the design of inhibitors for the glutathione-dependent enzyme mPGES-1, future research could explore the potential of “(S)-2-amino-3-(thiophen-2-yl)propanoic acid hydrochloride” in this context . Further studies could also investigate the compound’s solubility, stability, and reactivity under various conditions, as well as its potential uses in other chemical reactions.
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized as igf-1r tyrosine kinase inhibitors .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit various kinases including fgfr 3, egfr, jak, and ron .
Biochemical Pathways
Similar compounds have been shown to exert their anticancer activities through inhibiting various kinases .
Result of Action
Similar compounds have been shown to inhibit cancer cell proliferation .
properties
IUPAC Name |
(2S)-2-amino-3-thiophen-2-ylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S.ClH/c8-6(7(9)10)4-5-2-1-3-11-5;/h1-3,6H,4,8H2,(H,9,10);1H/t6-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOMLSDJTRAHDX-RGMNGODLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C[C@@H](C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70705237 |
Source


|
| Record name | 3-Thiophen-2-yl-L-alanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70705237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-amino-3-(thiophen-2-yl)propanoic acid hydrochloride | |
CAS RN |
123053-24-7 |
Source


|
| Record name | 3-Thiophen-2-yl-L-alanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70705237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[2-(Glycylamino)butanoyl]amino}butanoic acid](/img/structure/B568576.png)
![(2-Amino[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B568581.png)
![2-[(1Z)-1,3-Butadien-1-yl]benzaldehyde](/img/structure/B568586.png)
![2H-[1,3]Dioxolo[4,5-f][1,4]diazocine](/img/structure/B568587.png)
